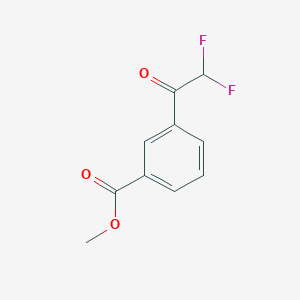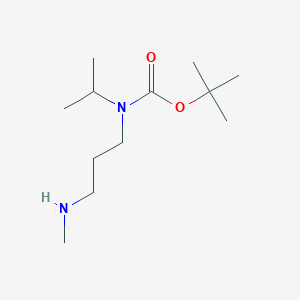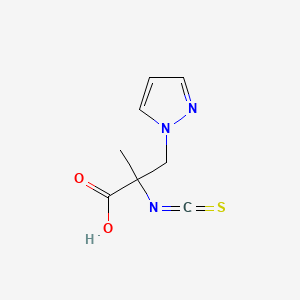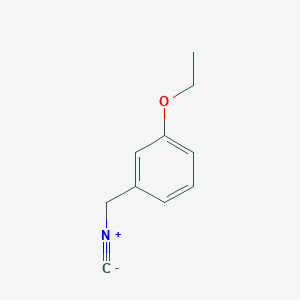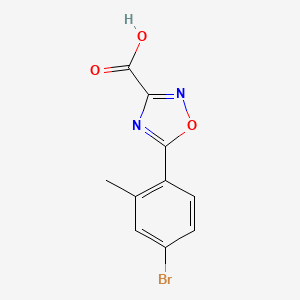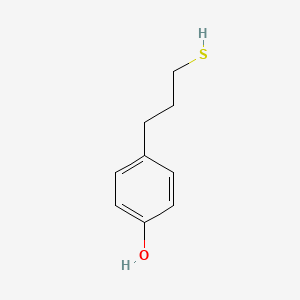
4-(3-Mercaptopropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Mercaptopropyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 3-mercaptopropyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(3-Mercaptopropyl)phenol can be synthesized through thiol-ene reactions, which involve the addition of thiol groups to alkenes. One common method involves the reaction of 4-allylphenol with 3-mercaptopropionic acid under photochemical or thermal conditions . The reaction typically requires the presence of a radical initiator, such as azobisisobutyronitrile, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to remove impurities and obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Mercaptopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Addition: The thiol group can add to alkenes or alkynes in thiol-ene or thiol-yne reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Addition: Radical initiators like azobisisobutyronitrile are used in thiol-ene reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Addition: Thioethers and thioesters.
Applications De Recherche Scientifique
4-(3-Mercaptopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of adhesives, coatings, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of 4-(3-Mercaptopropyl)phenol involves its ability to interact with various molecular targets through its thiol and phenol groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Mercaptopropyl)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(3-Mercaptopropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
4-(3-Mercaptopropyl)benzaldehyde: Features an aldehyde group instead of a hydroxyl group.
Uniqueness
4-(3-Mercaptopropyl)phenol is unique due to the presence of both a thiol and a phenol group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
4-(3-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,10-11H,1-2,7H2 |
Clé InChI |
GLCPHTWKDVPOOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)



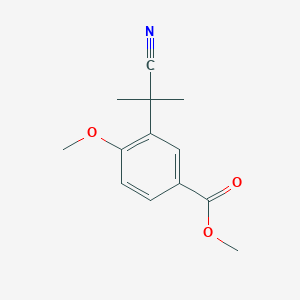
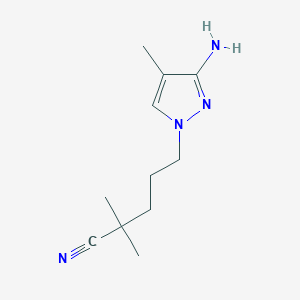

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
